molecular formula C10H13N3S B13253360 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13253360
M. Wt: 207.30 g/mol
InChI Key: ATPKXSQZUZIECP-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene or pyrazole rings .

Scientific Research Applications

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

Property Details
Molecular Formula C10H13N3S
Molecular Weight 207.30 g/mol
IUPAC Name 1-methyl-N-(1-thiophen-2-ylethyl)pyrazol-4-amine
InChI Key ATPKXSQZUZIECP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. Common methods include:

  • Gewald Reaction : A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester to introduce the thiophene ring.
  • Multi-step Synthesis : Industrial methods often utilize catalysts and optimized conditions for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, modulating cellular functions and signaling pathways.
  • Antimicrobial Activity : Studies suggest that it exhibits significant antimicrobial properties against various pathogens .

Antimicrobial Activity

Research indicates that derivatives of this compound show potent antimicrobial activity. For example:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • The compound demonstrated bactericidal effects in time-kill assays, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, with studies showing:

  • Dose-dependent inhibition of NF-kB/AP-1 reporter activity in inflammatory models.
  • Potential use in treating conditions characterized by inflammation due to its ability to modulate inflammatory pathways .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory properties, research highlights other potential activities:

  • Anticancer Activity : The pyrazole moiety is recognized for its anticancer properties, with studies suggesting efficacy against various cancer cell lines .
  • Antiplatelet and Antithrombotic Effects : Some derivatives have shown promise in inhibiting platelet aggregation and thrombus formation .

Case Studies

Several studies have focused on the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on Antimicrobial Efficacy : A study evaluated multiple pyrazole derivatives, including those with thiophene substitutions, demonstrating significant activity against multidrug-resistant (MDR) pathogens.
  • Inflammation Model Testing : In vitro tests showed that specific derivatives could effectively reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
  • Cancer Cell Line Studies : Research indicated that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines such as H460 and A549, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Copper-catalyzed cross-coupling : React pyrazole intermediates (e.g., 3-methyl-1H-pyrazol-4-amine derivatives) with thiophene-containing alkyl halides in DMSO or DMF, using cesium carbonate as a base and copper(I) bromide as a catalyst at 35–60°C for 24–48 hours .

  • Buchwald-Hartwig amination : Employ palladium catalysts for coupling aryl halides with secondary amines under inert conditions. Optimize solvent polarity (e.g., toluene vs. DMF) and ligand choice to enhance regioselectivity .

  • Yield optimization : Lower yields (e.g., 6–39% in ) may arise from steric hindrance or competing side reactions. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) improves purity (>95% by HPLC) .

    Method Catalyst/BaseSolventYield RangePurity (HPLC)
    Copper-catalyzed couplingCuBr, Cs₂CO₃DMSO17–24%95–99%
    Buchwald-HartwigPd(OAc)₂, XantphosToluene30–50%>98%

Q. How is the compound characterized, and what analytical discrepancies require resolution?

  • Key techniques :

  • NMR : Confirm regiochemistry via ¹H NMR (e.g., pyrazole C-H protons at δ 7.8–8.2 ppm; thiophene protons at δ 6.9–7.3 ppm) and ¹³C NMR (amide carbonyls at ~170 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS-ESI m/z calculated for C₁₁H₁₄N₄S: 234.0943; observed: 234.0945) .
    • Discrepancies :
  • Unexpected melting points : For example, a 97–100°C range vs. predicted 105°C may indicate polymorphism or residual solvent. Recrystallize in ethanol/water mixtures and re-analyze .
  • HPLC impurities : Peaks >1% area suggest unreacted starting materials. Use preparative HPLC with C18 columns and acetonitrile/water gradients for refinement .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Mitigation :

  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Tools :

  • SHELX : Refine X-ray diffraction data (e.g., SHELXL for small-molecule structures; anisotropic displacement parameters for disorder modeling) .
  • ORTEP-3 : Visualize thermal ellipsoids to confirm stereochemistry (e.g., thiophene-ethyl group orientation) and hydrogen bonding networks .
    • Case study : A 0.02 Å discrepancy in bond lengths between experimental and DFT-optimized structures may indicate crystal packing effects. Validate with Hirshfeld surface analysis .

Q. How do solvent polarity and substituent effects influence pharmacological activity in related pyrazole-thiophene hybrids?

  • Structure-activity relationship (SAR) :

  • Lipophilic substituents (e.g., trifluoromethyl groups) enhance blood-brain barrier penetration but reduce aqueous solubility. Balance logP (target 2–3) via substituent choice .
  • Thiophene vs. furan : Thiophene’s sulfur atom improves π-stacking in enzyme binding pockets (e.g., PDE4 inhibition in ). Test IC₅₀ values using human PBMC assays .
    • In vitro assays :
  • Measure TNF-α inhibition (e.g., LPS-induced PBMC model) with dose-response curves (EC₅₀ = 0.04–0.5 mg/kg). Compare therapeutic indices (e.g., pica feeding in rats for emesis vs. anti-inflammatory potency) .

Q. What computational strategies predict metabolic stability of this compound?

  • In silico methods :

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-methyl group oxidation). Compare with experimental microsomal stability data (t₁/₂ > 60 min desired) .
  • Docking studies : Model interactions with CYP3A4 (Glide SP score ≤ −6 kcal/mol indicates high binding affinity). Validate with metabolite ID via LC-MS/MS .

Q. Data Contradiction Analysis

Q. Why do similar synthetic routes yield drastically different purities (e.g., 39% vs. 6% in )?

  • Root causes :

  • Steric hindrance : Bulky substituents (e.g., tetrahydronaphthalen-1-yl in compound 59) slow coupling kinetics. Use microwave-assisted synthesis at 100°C to accelerate reactions .
  • Solvent choice : Polar aprotic solvents (DMF) may stabilize intermediates better than THF. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) .
    • Resolution : Optimize equivalents of amine nucleophiles (1.2–1.5 eq.) and employ scavenger resins (e.g., MP-TsOH) to quench excess reagents .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-methyl-N-(1-thiophen-2-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-8(10-4-3-5-14-10)12-9-6-11-13(2)7-9/h3-8,12H,1-2H3

InChI Key

ATPKXSQZUZIECP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CN(N=C2)C

Origin of Product

United States

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